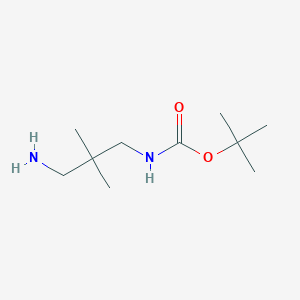

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h6-7,11H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPCQDZWRXWROH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399461 | |

| Record name | tert-Butyl (3-amino-2,2-dimethylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292606-35-0 | |

| Record name | tert-Butyl (3-amino-2,2-dimethylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate CAS number

An In-depth Technical Guide to tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a bifunctional building block of increasing importance in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its synthetic utility, its specific applications, and the protocols necessary for its effective use.

Introduction: A Unique Molecular Scaffold

This compound (CAS No. 292606-35-0) is a diamine derivative strategically designed for controlled, multi-step organic synthesis. Its structure is distinguished by two key features: a primary amine that serves as a nucleophilic handle and a second amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group. These functionalities are separated by a 2,2-dimethylpropyl (neopentyl) spacer.

The presence of the gem-dimethyl group on the carbon backbone is not a trivial feature; it imparts significant steric hindrance and conformational rigidity. This unique characteristic influences not only the reactivity of the adjacent primary amine but also the pharmacokinetic properties of the final molecules it is incorporated into, making it a valuable tool for navigating complex structure-activity relationships (SAR) in drug discovery.

Core Compound Profile

The fundamental properties of this reagent are summarized below, providing the foundational data required for its use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 292606-35-0 | [1] |

| IUPAC Name | tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate | [1] |

| Molecular Formula | C₁₀H₂₂N₂O₂ | [1] |

| Molecular Weight | 202.29 g/mol | [1] |

| SMILES | CC(C)(C)OC(=O)NCC(C)(C)CN | [1] |

| InChI Key | QLPCQDZWRXWROH-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The most direct and common strategy for preparing this compound is the selective mono-protection of 2,2-dimethyl-1,3-propanediamine. The core challenge in this synthesis is preventing the formation of the di-protected byproduct.

Causality of Selectivity: The key to favoring mono-Boc protection lies in manipulating the stoichiometry. By using a significant excess of the starting diamine relative to the protecting group reagent, di-tert-butyl dicarbonate (Boc₂O), the statistical probability of a second protection event on the same molecule is greatly reduced. Once one amine is protected, the Boc₂O is more likely to react with an unprotected diamine molecule, which is present in much higher concentration.

Protocol 1: Synthesis via Mono-Boc Protection

This protocol is a self-validating system based on established methods for selective amine protection.[2]

-

Reaction Setup: In a round-bottom flask, dissolve 2,2-dimethyl-1,3-propanediamine (5.0 equivalents) in dichloromethane (DCM). The large excess is critical for achieving mono-protection.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM and add it dropwise to the diamine solution over 1-2 hours with vigorous stirring. Maintaining a low temperature minimizes side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of Boc₂O and the appearance of the product spot.

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove the excess unreacted diamine and any salts.

-

Purification: The crude product can be purified by column chromatography on silica gel to isolate the mono-protected product from any di-protected byproduct and other impurities.

Chemical Reactivity and Strategic Application

The utility of this molecule stems from the orthogonal nature of its two amine groups. The Boc-protected amine is stable to a wide range of reaction conditions (e.g., basic, reductive, and mild nucleophilic conditions), while the primary amine remains available for chemical modification.

-

Primary Amine Reactions: The terminal -NH₂ group can undergo a variety of transformations, including:

-

Acylation: Reaction with acyl chlorides or activated esters to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

-

-

Boc Group Deprotection: The Boc group is reliably and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. This regenerates the primary amine, allowing for subsequent synthetic steps at that position.

This differential reactivity allows for a sequential and controlled approach to building complex molecules. One can first elaborate the structure at the free primary amine, and then, in a later step, deprotect the Boc-amine to perform chemistry at the other end of the molecule.

Applications in Drug Discovery and Development

While specific examples for this exact molecule are proprietary or nascent, its structural class is integral to modern medicinal chemistry. Analogous Boc-protected diamines serve as linkers and scaffolds in a variety of therapeutic modalities.[2]

-

Linker in Complex Molecules: The compound is an ideal linker for connecting two different pharmacophores. The 2,2-dimethylpropyl spacer provides a conformationally constrained, non-metabolizable linkage. This is particularly valuable in the design of PROTACs (Proteolysis Targeting Chimeras), where precise spatial orientation between a target-binding moiety and an E3 ligase-binding moiety is critical for efficacy.

-

Synthesis of Kinase Inhibitors: Many kinase inhibitors feature diamine substructures to form key hydrogen bonds within the ATP-binding pocket of the target enzyme.[2] This building block allows for the introduction of a substituted amine while protecting the other terminus for later-stage coupling reactions.

-

Building Block for Polyamines: Polyamines are crucial for cell growth, and their analogues are investigated as potential therapeutics, especially in oncology.[2] This reagent provides a structurally unique diamine core for the synthesis of novel polyamine derivatives.

Safety and Handling

As with any chemical reagent, proper handling is paramount. While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally related carbamates and amines provide a basis for safe laboratory practice.

-

General Hazards: Carbamate derivatives may cause skin, eye, and respiratory irritation.[3][4] It is advisable to handle the compound as potentially harmful if swallowed.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3][5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which could lead to vigorous reactions or premature deprotection of the Boc group.[3][5]

Conclusion

This compound is more than a simple diamine; it is a sophisticated synthetic tool. The combination of a reactive primary amine, a stable yet easily removable Boc protecting group, and a conformationally rigid gem-dimethyl spacer makes it a highly valuable building block. Its logical design enables controlled, sequential synthesis of complex molecular architectures, empowering researchers in the fields of medicinal chemistry and drug development to build novel therapeutics with precision.

References

- PubChem. tert-butyl N-(3-aminopropyl)

Sources

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate molecular weight

An In-depth Technical Guide to tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest to researchers in organic synthesis and drug discovery. The document details the molecule's core physicochemical properties, including its molecular weight, structure, and chemical identifiers. A detailed, field-proven protocol for its synthesis via selective mono-Boc protection of 2,2-dimethylpropane-1,3-diamine is presented, emphasizing the rationale behind key experimental steps. Furthermore, this guide outlines standard methodologies for quality control and structural elucidation, including NMR spectroscopy and mass spectrometry. The applications of this versatile building block are discussed, focusing on its role as a sterically hindered linker and a precursor for more complex molecular architectures. This document serves as a critical resource for scientists seeking to incorporate this valuable synthon into their research and development workflows.

Introduction

This compound is a key synthetic intermediate characterized by its unique structural features: a primary amine nucleophile and a stable, yet readily cleavable, tert-butyloxycarbonyl (Boc) protected amine.[1] This orthogonal reactivity makes it an invaluable tool for the sequential and controlled elaboration of molecular structures. The core of the molecule is a 2,2-dimethylpropyl (neopentyl) spacer, which introduces significant steric hindrance and conformational rigidity. This feature can be strategically exploited in drug design to modulate binding interactions and pharmacokinetic properties. The carbamate functional group itself is a cornerstone of modern medicinal chemistry, often used to improve metabolic stability or act as a key interaction point with biological targets.[2] This guide will delve into the essential technical aspects of this compound, providing researchers with the practical knowledge required for its effective synthesis, characterization, and application.

Physicochemical Properties

This compound is a bifunctional molecule whose utility is defined by its chemical properties. Its molecular formula is C10H22N2O2, and its molecular weight is 202.29 g/mol .[1] The presence of both a protected amine and a free primary amine, separated by a sterically bulky alkyl chain, dictates its reactivity and applications in multi-step organic synthesis.

Table 1: Core Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 202.29 g/mol | [1] |

| Molecular Formula | C10H22N2O2 | [1] |

| CAS Number | 292606-35-0 | [1] |

| IUPAC Name | tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate | [1] |

| SMILES | CC(C)(C)OC(=O)NCC(C)(C)CN | [1] |

| InChI Key | QLPCQDZWRXWROH-UHFFFAOYSA-N | [1] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [3] |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate) |[3] |

Synthesis and Purification

Synthetic Rationale

The most efficient and widely adopted strategy for synthesizing this compound is the selective mono-protection of the parent diamine, 2,2-dimethylpropane-1,3-diamine. The reagent of choice for this transformation is di-tert-butyl dicarbonate (Boc₂O). The core of the experimental design is to control the stoichiometry to favor the formation of the mono-protected product over the di-protected byproduct. This is typically achieved by using a significant excess of the diamine relative to the Boc₂O. This statistical approach ensures that a molecule of Boc₂O is more likely to encounter an unprotected diamine than a mono-protected one. The reaction is performed in a non-protic solvent like dichloromethane (DCM) to ensure solubility of the reactants and prevent side reactions.

Experimental Protocol: Mono-Boc Protection

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,2-dimethylpropane-1,3-diamine (10.2 g, 100 mmol, 2.5 eq).

-

Dissolution: Add 200 mL of dichloromethane (DCM) and stir until the diamine is fully dissolved. Cool the solution to 0 °C in an ice bath. This temperature control is critical to moderate the exothermic reaction and minimize side-product formation.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (8.72 g, 40 mmol, 1.0 eq) in 50 mL of DCM. Add this solution dropwise to the stirred diamine solution over 1 hour using an addition funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the Boc₂O is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with deionized water (2 x 100 mL) to remove the excess diamine and any water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of 0-10% methanol in dichloromethane to isolate the pure this compound.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of the target compound.

Quality Control and Structural Elucidation

Rationale for Validation

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized this compound. A multi-technique approach ensures that the material meets the standards required for subsequent use in sensitive applications like drug discovery. The primary goals are to confirm the molecular weight, verify the covalent structure, and quantify the purity.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include: a large singlet at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group, a singlet for the two protons of the CH₂ adjacent to the free amine, a doublet for the two protons of the CH₂ adjacent to the carbamate nitrogen, and a broad signal for the NH protons.

-

¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbons of the tert-butyl group and the neopentyl core, the methylene carbons, and the carbonyl carbon of the carbamate at ~156 ppm.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. In positive ion mode, the primary observed species will be the protonated molecule [M+H]⁺ at an m/z of approximately 203.18.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity is assessed using reverse-phase HPLC. A typical method involves a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). The purity is determined by the area percentage of the main product peak detected by a UV detector (typically at 210-220 nm).

-

Diagram: Analytical Workflow

Caption: Self-validating workflow for product characterization.

Applications in Research and Drug Development

Bifunctional Building Block and Linker

The primary application of this compound is as a versatile bifunctional building block.[3] The differential reactivity of its two amine groups allows for selective functionalization. The free primary amine serves as a potent nucleophile for a wide range of reactions, including:

-

Acylation: Formation of amides.

-

Alkylation: Formation of secondary amines.

-

Reductive Amination: Reaction with aldehydes or ketones.

-

Urea/Sulfonamide Formation: Reaction with isocyanates or sulfonyl chlorides.

Throughout these transformations, the Boc-protected amine remains inert. This protecting group can then be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a new primary amine, which is then available for a second, distinct chemical transformation. This sequential approach is fundamental in the synthesis of complex molecules, including pharmaceutical intermediates and chemical probes. The 2,2-dimethylpropyl spacer provides steric bulk, which can be advantageous in designing linkers for modalities like Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of linked moieties is critical.

Protocol: Boc Group Deprotection

-

Setup: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

-

Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. The resulting amine is typically obtained as a TFA salt.

Diagram: Logical Application Pathway

Caption: Logical workflow for using the building block.

Safety and Handling

Conclusion

This compound, with a molecular weight of 202.29 g/mol , is more than a simple chemical; it is a strategic tool for molecular design. Its combination of a sterically hindered core and orthogonally protected amines provides chemists with a reliable and versatile building block for constructing complex molecules. The robust synthetic and analytical protocols described herein provide a framework for its effective use in demanding research environments, particularly in the fields of medicinal chemistry and drug development.

References

- Royal Society of Chemistry. Electronic Supporting Information.

- PubChem. tert-butyl N-(2-amino-2-methylpropyl)carbamate.

- Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.

- ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate

Introduction: A Versatile Building Block in Modern Chemistry

Tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate, a mono-protected diamine, serves as a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a sterically hindered neopentyl core with two primary amines—one free and one protected with a tert-butyloxycarbonyl (Boc) group—allows for selective functionalization. This differential reactivity is invaluable for constructing intricate molecular architectures, such as pharmacophores and ligands for chemical biology. This guide provides a detailed examination of a reliable and scalable synthesis pathway, focusing on the underlying chemical principles and practical experimental considerations.

Core Synthesis Strategy: Selective Mono-Boc Protection

The primary challenge in synthesizing this compound lies in selectively protecting only one of the two chemically equivalent primary amino groups of the starting material, 2,2-dimethylpropane-1,3-diamine. Direct reaction with one equivalent of Di-tert-butyl dicarbonate ((Boc)₂O) typically yields a statistical mixture of the unprotected diamine, the desired mono-protected product, and the di-protected byproduct. This necessitates tedious purification and results in low yields of the target compound.

A more elegant and efficient approach involves the transient differentiation of the two amino groups by leveraging their basicity.[1][2][3] By treating the symmetrical diamine with one molar equivalent of a strong acid, such as hydrochloric acid (HCl), an equilibrium is established where the mono-protonated diamine hydrochloride salt is the predominant species.[1][4] In this state, one amino group is protonated (-NH₃⁺) and deactivated towards electrophilic attack, while the other remains a free, nucleophilic amine (-NH₂). Subsequent addition of (Boc)₂O results in the highly selective acylation of the free amine, yielding the desired mono-Boc-protected product in high yield.[1][2]

This method is cost-effective, scalable, and avoids the need for extensive chromatographic purification, making it suitable for both laboratory-scale and larger-scale production.[1]

Visualizing the Synthesis Pathway

The following diagram outlines the key steps in the selective mono-Boc protection of 2,2-dimethylpropane-1,3-diamine.

Caption: Workflow for selective mono-Boc protection.

Detailed Experimental Protocol

This protocol is adapted from established methods for the selective mono-protection of symmetrical diamines.[1][2]

Materials and Reagents:

-

2,2-dimethylpropane-1,3-diamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Hydrochloric acid (HCl), concentrated or as a solution in an appropriate solvent

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH), 2N aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Protonation: A solution of 2,2-dimethylpropane-1,3-diamine (1.0 eq) is prepared in methanol at 0°C in a round-bottom flask equipped with a magnetic stirrer. To this chilled solution, one molar equivalent (1.0 eq) of hydrochloric acid is added dropwise, ensuring the temperature remains low. The mixture is stirred for 30-60 minutes at room temperature to allow the protonation equilibrium to be established.[1][4]

-

Boc Protection: A solution of Di-tert-butyl dicarbonate (1.0 eq) in methanol is added to the reaction mixture. The reaction is allowed to proceed at room temperature for 12-18 hours.[5] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Upon completion, the methanol is removed under reduced pressure using a rotary evaporator.

-

Aqueous Workup & Extraction: The residue is taken up in water and the pH is adjusted to >12 with a 2N NaOH solution to deprotonate the ammonium salt and ensure the product is in its free base form.[4] The aqueous layer is then extracted multiple times with dichloromethane (e.g., 3 x 50 mL).[4] This separates the desired mono-protected product from any unreacted diamine hydrochloride and other aqueous-soluble species.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.[1]

-

Purification (if necessary): While this method typically yields a product of high purity (>95%), further purification can be achieved via column chromatography on silica gel or neutral alumina if required.[5]

Data Summary and Characterization

The success of the synthesis is validated by the reaction yield and spectroscopic analysis of the final product.

| Parameter | Typical Value | Rationale/Comments |

| Starting Material | 2,2-dimethylpropane-1,3-diamine | Symmetrical diamine with a neopentyl core. |

| Key Reagents | HCl, (Boc)₂O | HCl for selective protonation; (Boc)₂O as the protecting group source. |

| Solvent | Methanol / Water | Protic solvent system that facilitates the protonation equilibrium.[1] |

| Reaction Time | 12-18 hours | Standard duration for Boc protection at room temperature.[5] |

| Isolated Yield | 65-87% | High yields are achievable due to the selectivity of the reaction.[1] |

| Purity | >95% | Often achieved without chromatography due to the efficient workup.[1] |

Expected Characterization Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is a key tool for structural confirmation. Expected signals include a singlet for the six methyl protons (~0.85 ppm), a singlet for the nine tert-butyl protons (~1.44 ppm), signals for the two sets of methylene protons (~2.4-2.5 ppm and ~3.0 ppm), and a broad singlet for the carbamate N-H proton (~5.16 ppm).[5]

-

¹³C NMR (CDCl₃): The carbon spectrum will show distinct signals for the methyl, methylene, quaternary, tert-butyl, and carbamate carbonyl carbons.

-

Mass Spectrometry (MS): Analysis by techniques such as FAB or ESI should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Conclusion

The synthesis of this compound via selective mono-protonation followed by Boc protection is a robust, high-yielding, and scalable method. The strategic use of acid to temporarily deactivate one of the two equivalent amino groups circumvents the common problem of di-protection, streamlining the synthesis and purification process. This approach exemplifies a foundational strategy in modern organic synthesis for the manipulation of symmetrical poly-functional molecules, providing researchers with reliable access to this valuable synthetic intermediate.

References

- Lee, J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742.

- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-29.

- ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines.

- Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.

- Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

Sources

An In-depth Technical Guide to the Physical Properties of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate, also known by its synonym N-Boc-2,2-dimethyl-1,3-propanediamine, is a key bifunctional molecule in modern organic synthesis. Its structure uniquely combines a sterically hindered primary amine and a carbamate-protected primary amine. This arrangement makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions, yet can be selectively removed under acidic conditions, allowing for orthogonal chemical strategies. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental data and established scientific principles.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | N-Boc-2,2-dimethyl-1,3-propanediamine, N-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-propanediamine |

| CAS Number | 292606-35-0 |

| Molecular Formula | C₁₀H₂₂N₂O₂ |

| Molecular Weight | 202.29 g/mol |

| Chemical Structure |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Appearance | White to almost white crystalline solid | [1] |

| Melting Point | 74 °C | [2] |

| Boiling Point (Predicted) | 293.8 ± 23.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.0 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | Information not available | |

| Solubility | Information not available |

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point is a sharp 74 °C[2]. A narrow melting point range is indicative of a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point is a standard laboratory procedure, typically performed using a capillary melting point apparatus. This technique relies on the principle that a pure crystalline solid will have a sharp, well-defined melting point.

Figure 1. Workflow for Capillary Melting Point Determination.

Boiling Point and Density (Predicted)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.16 (br s, 1H), 3.00 (br d, J = 6.14 Hz, 2H), 2.35-2.52 (m, 2H), 1.44 (s, 9H), 0.85 (s, 6H)[3].

Interpretation of the ¹H NMR Spectrum:

-

δ 5.16 (br s, 1H): This broad singlet corresponds to the proton of the carbamate (N-H). The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

δ 3.00 (br d, J = 6.14 Hz, 2H): This broad doublet represents the two protons on the carbon adjacent to the carbamate nitrogen (-CH₂-NHBoc). The coupling (J = 6.14 Hz) is with the N-H proton.

-

δ 2.35-2.52 (m, 2H): This multiplet corresponds to the two protons on the carbon adjacent to the primary amine (-CH₂-NH₂).

-

δ 1.44 (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

δ 0.85 (s, 6H): This singlet represents the six equivalent protons of the two methyl groups on the quaternary carbon.

Figure 2. Correlation of the ¹H NMR chemical shifts to the structure of this compound.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While specific experimental IR and MS data for this compound are not detailed in the available search results, characteristic spectral features can be predicted based on its functional groups.

-

IR Spectroscopy: Expected characteristic absorption bands would include N-H stretching vibrations for the primary amine and the carbamate group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), a strong C=O stretching vibration for the carbamate carbonyl group (approximately 1680-1720 cm⁻¹), and N-H bending vibrations (around 1500-1650 cm⁻¹).

-

Mass Spectrometry: In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 202. Common fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺) and cleavage of the carbamate group.

Synthesis and Purification

A common synthetic route to this compound involves the selective protection of one of the amino groups of 2,2-dimethylpropane-1,3-diamine with di-tert-butyl dicarbonate (Boc₂O)[3].

Experimental Protocol: Synthesis of this compound

-

Dissolve 2,2-dimethylpropane-1,3-diamine in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled diamine solution. The stoichiometry is controlled to favor mono-protection.

-

Allow the reaction mixture to warm to ambient temperature and stir for several hours (e.g., 12 hours)[3].

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on neutral alumina, eluting with a mixture of methanol and dichloromethane (e.g., 1:9 v/v) to yield the pure product as a white solid[3].

Figure 3. Synthetic workflow for this compound.

Safety Information

This compound is classified as a skin and eye irritant[2]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. Its solid nature at room temperature and characteristic spectroscopic signatures make it a manageable and readily identifiable compound in the laboratory. The provided synthetic protocol offers a reliable method for its preparation. While some physical properties such as boiling point and density are currently based on predictions, the available experimental data for its melting point and NMR spectrum provide a solid foundation for its use in research and development. Further experimental investigation into its solubility and pKa would be beneficial to the scientific community.

References

- The Royal Society of Chemistry.

Sources

A Technical Guide to the Solubility of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate

Abstract

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate (CAS: 179529-23-4) is a key bifunctional intermediate in organic synthesis, particularly valued in the development of pharmaceutical agents and complex molecular architectures. Its utility is fundamentally linked to its physicochemical properties, with solubility being a critical parameter that dictates reaction conditions, purification strategies, and formulation possibilities. This guide provides a comprehensive analysis of the structural factors governing the solubility of this compound. While specific quantitative solubility data is not widely published, this document synthesizes established chemical principles to predict its solubility profile. Critically, it offers a detailed, field-proven experimental protocol for researchers to accurately determine its thermodynamic solubility using the benchmark shake-flask method, ensuring reliable and reproducible data generation.

Introduction: The Synthetic Importance of a Bifunctional Building Block

In modern drug discovery and chemical synthesis, intermediates that offer orthogonal reactivity are invaluable. This compound embodies this principle. It possesses a primary amine, which serves as a nucleophilic handle or a basic center, and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a cornerstone of protecting group strategy, renowned for its stability in basic and nucleophilic conditions while being readily removable under mild acidic treatment.[1] This structural dichotomy allows for selective chemical transformations at either end of the molecule.

Understanding the solubility of this intermediate is not a trivial pursuit. It is a cornerstone of process optimization, impacting:

-

Reaction Homogeneity: Ensuring the compound is fully dissolved in a reaction solvent is often crucial for achieving optimal kinetics and avoiding side reactions.

-

Purification: Solubility differences are exploited in crystallization, precipitation, and chromatographic separations.

-

Formulation & Dosing: In pharmaceutical contexts, solubility in aqueous and non-aqueous systems is a primary determinant of bioavailability and the feasibility of liquid formulations.

This guide is designed to equip researchers, process chemists, and formulation scientists with the foundational knowledge and practical methodology to confidently assess and utilize the solubility characteristics of this versatile compound.

Physicochemical Profile and Predicted Solubility

The solubility of a molecule is a direct consequence of its structure. By dissecting the functional groups of this compound, we can develop an expert prediction of its behavior in various solvent classes.

The introduction of the bulky, nonpolar Boc group significantly increases the lipophilicity of the parent diamine, which fundamentally influences its solubility profile.[2]

-

tert-Butyloxycarbonyl (Boc) Group: This large, nonpolar moiety dominates the molecule's character, promoting strong interactions with nonpolar and moderately polar aprotic organic solvents.

-

Carbamate Linkage (-O-(C=O)-N-): This group is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar aprotic solvents.

-

Primary Amine (-NH₂): As a hydrogen bond donor and acceptor, the free amine provides a site for interaction with protic solvents. Its basicity (pKa ≈ 10-11, typical for primary alkylamines) means its protonation state, and thus aqueous solubility, will be highly dependent on pH.

-

2,2-Dimethylpropyl ("Neopentyl") Backbone: The gem-dimethyl substitution on the alkyl chain increases steric hindrance and contributes to the overall lipophilicity of the molecule.

Based on this analysis, the following qualitative solubility profile is anticipated.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the lipophilic Boc group and alkyl frame. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | Good balance for solvating the lipophilic parts of the molecule. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Moderate polarity effectively solvates the entire molecule. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipoles effectively solvate the polar carbamate and amine functionalities. |

| Alcohols | Methanol, Ethanol | High | Protic nature allows for hydrogen bonding with the primary amine and carbamate group. |

| Hydrocarbons | Hexanes, Toluene | Low to Sparingly | Insufficient polarity to effectively solvate the polar amine and carbamate groups. |

| Aqueous (Neutral) | Water (pH 7) | Very Low | The large, lipophilic structure will dominate, leading to poor water solubility. |

| Aqueous (Acidic) | 0.1 M HCl (pH 1) | Moderate to High | Protonation of the primary amine to form a charged ammonium salt (-NH₃⁺) will dramatically increase aqueous solubility. |

| Aqueous (Basic) | 0.1 M NaOH (pH 13) | Very Low | The primary amine remains in its neutral, less polar form, resulting in minimal aqueous solubility. |

Logical Framework: Structure-Solubility Relationships

The interplay between the molecule's functional groups and its solubility in different media can be visualized as a decision-making framework.

Caption: Relationship between molecular features and solvent preference.

Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method, as endorsed by organizations like the OECD.[3][4][5] The following protocol provides a self-validating system for generating accurate data.

Principle

An excess of the solid compound is agitated in a chosen solvent at a constant temperature for a period sufficient to allow the system to reach equilibrium. At this point, the concentration of the dissolved compound in the liquid phase is maximal and constant, representing the thermodynamic solubility.

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (analytical grade or higher)

-

Glass vials or flasks with screw caps (e.g., 4-20 mL scintillation vials)

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, ensure compatibility with solvent, e.g., PTFE or PVDF)

-

Syringes

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD) or other quantitative analysis equipment.

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh a known amount of the compound (e.g., 10 mg) and dissolve it in a suitable solvent (in which it is freely soluble, e.g., Methanol) in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration (e.g., 1 mg/mL). This will be used to create a calibration curve.

-

Preparation of Calibration Curve: Perform serial dilutions of the stock standard to prepare at least five calibration standards spanning the expected solubility range. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Causality Note: A robust calibration curve (R² > 0.995) is essential for the trustworthy quantification of the final saturated solution.

-

-

Sample Preparation (The Shake-Flask): a. Add an excess amount of solid this compound to a pre-weighed vial. The amount should be visibly in excess of what is expected to dissolve (e.g., 5-10 mg). b. Accurately add a known volume of the test solvent (e.g., 2.0 mL). c. Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. b. Allow the samples to agitate for at least 24 hours.

-

Expertise Note: 24 hours is a standard starting point to ensure equilibrium is reached for most compounds.[6] For compounds with very low solubility or potential for polymorphic conversion, longer times (48-72 hours) may be necessary. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.

-

-

Phase Separation & Sampling: a. Remove vials from the shaker and let them stand undisturbed for at least 1-2 hours to allow undissolved solids to settle. b. Carefully draw the supernatant (the clear liquid phase) into a syringe. c. Immediately filter the solution through a 0.22 µm syringe filter into a clean analysis vial.

-

Trustworthiness Note: Filtration is a critical step to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification: a. If necessary, dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve. b. Analyze the final sample by HPLC under the same conditions as the calibration standards.

-

Calculation: a. Determine the concentration of the compound in the analyzed sample using the calibration curve. b. Account for any dilution performed in step 6a. c. The resulting value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Experimental Workflow Visualization

The shake-flask protocol can be visualized as a clear, sequential process.

Caption: Standard workflow for the Shake-Flask solubility method.

Conclusion

While a definitive, pre-existing database of solubility for this compound is elusive, a thorough understanding of its molecular structure provides a robust framework for predicting its behavior. The compound is expected to be highly soluble in a range of common polar and halogenated organic solvents and sparingly soluble in nonpolar or neutral aqueous media. Its solubility in aqueous systems can be significantly enhanced under acidic conditions due to the protonation of its primary amine. For researchers requiring precise, quantitative data, the detailed shake-flask protocol provided herein serves as an authoritative and reliable method to generate this critical information, empowering informed decisions in synthesis, purification, and development.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Shayan, E., et al. (2015). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility in Pharmaceutical Chemistry. IntechOpen.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

Sources

A Comprehensive Technical Guide to tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, aminocarbamates, particularly those bearing the tert-butyloxycarbonyl (Boc) protecting group, have emerged as indispensable tools. This guide provides an in-depth technical overview of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate, a key intermediate whose unique structural features offer a confluence of steric hindrance and nucleophilicity, making it a valuable asset in the synthesis of novel therapeutic agents. We will delve into its chemical structure, physicochemical properties, a validated synthetic protocol, and its applications as a strategic building block in drug development, supported by experimental data and established scientific principles.

Chemical Structure and Physicochemical Properties

This compound is a diamine derivative where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group. The presence of two methyl groups on the second carbon of the propyl chain introduces significant steric bulk, which can influence the reactivity and conformational flexibility of molecules incorporating this moiety.

Chemical Identity

| Identifier | Value |

| IUPAC Name | tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate |

| Molecular Formula | C10H22N2O2 |

| Molecular Weight | 202.30 g/mol |

| CAS Number | 150113-43-0 |

| SMILES | CC(C)(C)OC(=O)NCC(C)(C)CN |

| InChI | InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h6-7,11H2,1-5H3,(H,12,13) |

| InChIKey | QLPCQDZWRXWROH-UHFFFAOYSA-N |

Data sourced from PubChem CID: 4114359

Physicochemical Properties (Predicted)

| Property | Value | Source |

| XLogP3 | 1.9 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 5 | |

| Exact Mass | 202.168127949 | |

| Topological Polar Surface Area | 52.3 Ų |

The predicted lipophilicity (XLogP3 of 1.9) suggests a moderate degree of solubility in both organic solvents and aqueous media, a desirable characteristic for a versatile building block in drug discovery.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the mono-N-Boc protection of the corresponding diamine, 2,2-dimethylpropane-1,3-diamine. The key to a successful synthesis lies in controlling the stoichiometry to favor the formation of the mono-protected product over the di-protected byproduct.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

2,2-dimethylpropane-1,3-diamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,2-dimethylpropane-1,3-diamine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of (Boc)₂O: To the cooled solution, add a solution of di-tert-butyl dicarbonate (0.95 eq) in DCM dropwise over 30 minutes. The slight substoichiometric amount of (Boc)₂O helps to minimize the formation of the di-Boc protected byproduct.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Aqueous Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The absence of signals corresponding to the di-protected species in the NMR spectra and the correct molecular ion peak in the mass spectrum will validate the success of the synthesis and purification.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of a variety of biologically active molecules. The presence of the Boc-protected amine allows for its selective deprotection and subsequent functionalization, while the primary amine can readily participate in a range of chemical transformations. The gem-dimethyl group provides steric hindrance that can be exploited to modulate protein-ligand interactions and improve metabolic stability.

Role as a Linker and Scaffold

This compound can serve as a versatile linker to connect different pharmacophoric elements within a drug candidate. The primary amine can be acylated, alkylated, or used in reductive amination to attach to one part of a molecule, while the Boc-protected amine, after deprotection, can be coupled to another fragment. This strategy is commonly employed in the development of protease inhibitors, kinase inhibitors, and other targeted therapies.

Introduction of a Diamine Moiety

The 1,3-diamine motif is a common feature in many natural products and synthetic drugs. This compound provides a convenient and efficient way to introduce this functionality with a degree of steric hindrance. This can be particularly useful in designing molecules that target specific binding pockets where steric bulk is required for optimal interaction.

Case Study: Analogs in Bioactive Molecules

While specific examples for the direct incorporation of this compound are often proprietary, the utility of similar N-Boc protected diamines is well-documented in medicinal chemistry literature. For instance, N-Boc-1,3-diaminopropane is a widely used building block in the synthesis of polyamine analogs with potential applications in cancer therapy.[1] The gem-dimethyl substitution in the title compound offers a unique modification to this scaffold, potentially leading to improved pharmacological properties.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its bifunctional nature, coupled with the steric influence of the gem-dimethyl group, provides a powerful tool for the synthesis of novel and diverse molecular entities. The synthetic protocol outlined in this guide is robust and can be readily implemented in a laboratory setting. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly increase.

References

- PubChem. Compound Summary for CID 4114359, tert-butyl N-(3-amino-2,2-dimethylpropyl)

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate. As a Senior Application Scientist, this document is crafted to blend rigorous scientific principles with practical, field-tested experience. The following sections are designed to empower researchers with the knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity.

Compound Identification and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate | N/A |

| Molecular Formula | C10H22N2O2 | Inferred |

| Molecular Weight | 202.30 g/mol | Inferred |

| Appearance | Likely a solid or oil | [1][2][3] |

| Solubility | Expected to be soluble in organic solvents like methylene chloride, chloroform, and alcohols. Limited solubility in water. | [2] |

Hazard Identification and GHS Classification: An Analogy-Based Assessment

Given the absence of a specific SDS, a hazard assessment based on structurally similar compounds is a prudent and necessary approach. Compounds such as tert-butyl carbamate and other N-Boc protected diamines provide a reliable basis for this analysis.[1][2] The primary hazards are anticipated to be related to irritation and potential sensitization.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][4][5] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [2][4][5] |

Hazard Summary:

-

Inhalation: May cause respiratory tract irritation.[2][4][5]

-

Skin Contact: Causes skin irritation.[2][4][5] Carbamates can potentially be absorbed through the skin.[1]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

-

Fume Hood: All handling of this compound, especially when in powder form or when heating, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6]

-

Ventilation: Ensure adequate general laboratory ventilation.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

| PPE Category | Specification | Rationale | Source |

| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards. | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage. | [1][4][7] |

| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn. | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact. | [1][4][7] |

| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. | Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control. | [1][7] |

Safe Handling and Storage Procedures

Adherence to a strict handling and storage protocol is fundamental to a safe laboratory environment.

Handling Protocol

-

Preparation: Before handling, ensure you have read and understood this safety guide. Locate the nearest safety shower and eyewash station.

-

Don PPE: Wear the appropriate PPE as detailed in the table above.

-

Work in a Fume Hood: Conduct all manipulations of the compound inside a certified chemical fume hood.[6]

-

Avoid Dust Generation: If the compound is a solid, handle it carefully to avoid creating dust.[4]

-

Portioning: When weighing or transferring the compound, use a spatula and appropriate containers.

-

Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[3][6]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][7] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Refrigeration: Store in a refrigerator (2-8°C) is recommended for some similar compounds.[8][9]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[6][7]

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

First Aid Measures

-

General Advice: Show this safety data sheet to the doctor in attendance. Immediate medical attention may be required.[7][10]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[6][7][10]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Call a physician immediately.[7][10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][6][10]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6] Never give anything by mouth to an unconscious person.[4][10]

Emergency Response Workflow

Caption: Workflow for emergency response to an exposure event.

Spill Management Protocol

Prompt and correct spill management is essential to prevent wider contamination and exposure.

Spill Response Steps

-

Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.[2]

-

Don PPE: Wear appropriate PPE, including respiratory protection if dust or vapors are present.[2]

-

Contain Spill:

-

Clean-Up:

-

Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a water rinse.[2] For equipment, wiping with alcohol may also be effective.[2]

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Spill Cleanup Workflow

Caption: Step-by-step workflow for managing a chemical spill.

Disposal Considerations

Waste disposal must be conducted in compliance with all applicable regulations.

-

Chemical Waste: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[4][11] Do not let the product enter drains.[4][10]

-

Contaminated Packaging: Dispose of as unused product in a licensed disposal facility.[4]

Stability and Reactivity

Understanding the chemical's stability and reactivity is crucial for safe storage and handling.

-

Reactivity: Generally stable under normal conditions.[6]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[3][6][7]

-

Hazardous Decomposition Products: Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][6]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[3][6]

References

- Fisher Scientific. (2011, May 27). Safety Data Sheet: N-tert-Butoxycarbonyl-1,3-Diaminopropane.

- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)

- BenchChem. (n.d.). tert-Butyl Carbamate: A Technical Guide to Safety and Handling.

- (n.d.). MSDS of tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)

- Fisher Scientific. (2009, September 26).

- Aaronchem. (2024, November 1). Safety Data Sheet: tert-butyl N-(2-amino-2-cyclopropylpropyl)

- Fisher Scientific. (2010, October 28).

- PubChem. (n.d.). tert-butyl N-(2-amino-2-methylpropyl)

- (2010, October 28).

- Sigma-Aldrich. (2025, October 15).

- AK Scientific, Inc. (n.d.). Tert-Butyl (1-amino-1-oxopropan-2-yl)

- Sigma-Aldrich. (2025, November 6).

- CAMEO Chemicals - NOAA. (n.d.). TERT-BUTYLAMINE.

- PubChem. (n.d.). tert-butyl N-(3-bromopropyl)

- NIOSH. (n.d.).

- Matsumoto, H., & Yamaguchi, S. (1970). [Short-term toxicity studies on 3-tert-butylphenyl-N-methyl-carbamate in the rats and mice]. Nihon Eiseigaku Zasshi, 25(2), 183-95.

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007).

- Pharmaffiliates. (n.d.). tert-Butyl (2-amino-2-oxoethyl)(methyl)

- Sigma-Aldrich. (n.d.). tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)

- ChemScene. (n.d.). Tert-butyl (S)-3-amino-2-(4-fluoro-3,5-dimethylphenyl)

- BLD Pharm. (n.d.). tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)

- CP Lab Safety. (n.d.). (R)-tert-Butyl (2-amino-3-phenylpropyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. aaronchem.com [aaronchem.com]

- 5. tert-butyl N-(2-amino-2-methylpropyl)carbamate | C9H20N2O2 | CID 17909918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. tert-Butyl (3-amino-2-hydroxypropyl)carbamate | 144912-84-5 [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. capotchem.cn [capotchem.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Strategic deployment of Mono-Boc-Protected Diamines in Modern Organic Synthesis: A Technical Guide

Abstract

Mono-Boc-protected diamines have emerged as indispensable building blocks in contemporary organic synthesis, offering a strategic advantage in the construction of complex nitrogen-containing molecules. Their unique architecture, featuring one nucleophilic amine and one masked amine, allows for sequential and controlled functionalization, a critical requirement in multistep synthetic campaigns. This technical guide provides an in-depth exploration of the core applications of these versatile reagents, targeting researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and present data-driven insights to empower synthetic chemists in leveraging these powerful tools. The discussion will encompass their pivotal role in the synthesis of N-heterocycles, their function as sophisticated linkers in solid-phase peptide synthesis (SPPS) and Proteolysis Targeting Chimeras (PROTACs), and their utility in crafting novel medicinal scaffolds and ligands.

The Cornerstone of Asymmetric Amination: Understanding the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry.[1] Its widespread adoption stems from a favorable combination of stability and facile, yet selective, cleavage.

Key Attributes of the Boc Group:

-

Ease of Introduction: The Boc group is typically installed by treating an amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, a reaction that is generally high-yielding and proceeds under mild conditions.[1][2]

-

Robust Stability: Boc-protected amines are stable to a wide array of reaction conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation, rendering them compatible with a diverse range of synthetic transformations.[3][4]

-

Orthogonal Deprotection: The true power of the Boc group lies in its acid-lability.[3][5] It can be readily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often at room temperature.[1][2][6] This orthogonality allows for the selective deprotection of a Boc-protected amine in the presence of other protecting groups such as Fmoc (base-labile) or Cbz (hydrogenolysis-labile).[3][5]

This unique combination of properties makes mono-Boc-protected diamines ideal synthons for introducing a primary or secondary amine at a specific stage of a synthesis, with the other amine functionality masked until its desired unmasking.

Strategic Applications in N-Heterocycle Synthesis

Mono-Boc-protected diamines are powerful precursors for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.

Synthesis of Piperazines and their Derivatives

Piperazines are a common motif in centrally active pharmaceuticals. The use of a mono-Boc-protected diamine, such as N-Boc-1,2-diaminoethane, provides a controlled entry into this ring system.

A general strategy involves the initial reaction of the free amine with a suitable dielectrophile. Subsequent deprotection of the Boc group and intramolecular cyclization furnishes the piperazine ring. This approach allows for the introduction of substituents at specific positions of the piperazine core. For instance, enantiopure piperazines can be synthesized via asymmetric lithiation-trapping of N-Boc piperazines.[7]

Experimental Protocol: Synthesis of a 3-Substituted Piperazine-2-acetic Acid Ester

This protocol is adapted from a concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines.[8]

-

Reductive Amination: A β-ketoester derived from an N-Boc protected amino acid is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride to yield a 2,3-substituted 1,4-diamine as a diastereomeric mixture.[8]

-

Orthogonal Protection: The newly formed primary amine is protected with a 2-nitrobenzenesulfonyl (Ns) group to afford the key piperazine precursor.[8]

-

Cyclization: The orthogonally protected diamine is treated with bromoethyldiphenylsulfonium triflate to induce cyclization.[8]

-

Boc Deprotection and Neutralization: The Boc group is removed using trifluoroacetic acid (TFA). Crucially, neutralization is performed at 0 °C to avoid the formation of a five-membered lactam side product.[8]

-

Purification: The final piperazine products are purified by silica gel chromatography.[8]

Diagram: Synthesis of Piperazines from Mono-Boc-Protected Diamines

Caption: Sequential assembly of a PROTAC molecule.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, mono-Boc-protected diamines can be used to introduce non-standard amino acids or to act as linkers for attaching other molecules to the peptide chain. [9]The solid support allows for easy purification by simple filtration and washing after each reaction step.

Scaffolds for Medicinal Chemistry and Ligand Synthesis

The versatility of mono-Boc-protected diamines extends to their use as foundational scaffolds for building novel therapeutic agents and as precursors for the synthesis of ligands for catalysis.

Building Blocks for Bioactive Molecules

Compounds like N-Boc-1,3-diaminopropane and N-Boc-1,4-butanediamine are crucial intermediates in the synthesis of a wide range of pharmaceuticals. [10][11][12]They are used in the development of drugs targeting neurological disorders and in the creation of peptide-based therapeutics. [10][12]The ability to selectively functionalize the two amine groups allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Table: Common Mono-Boc-Protected Diamines and Their Applications

| Compound Name | Structure | Key Applications |

| N-Boc-1,2-diaminoethane | Boc-NH-(CH₂)₂-NH₂ | Synthesis of piperazines and other N-heterocycles. |

| N-Boc-1,3-diaminopropane | Boc-NH-(CH₂)₃-NH₂ | Intermediate for pharmaceuticals, especially peptide-based drugs. [10][11] |

| N-Boc-1,4-diaminobutane | Boc-NH-(CH₂)₄-NH₂ | Building block for specialty polymers and drugs for neurological disorders. [9][12] |

| N-Boc-piperazine | Boc-N(CH₂CH₂)₂NH | Precursor for substituted piperazines in medicinal chemistry. [13][14][15] |

Methodologies for Selective Mono-Boc Protection and Deprotection

The successful application of mono-Boc-protected diamines hinges on the ability to both selectively install the Boc group on one of two equivalent amines and to remove it under controlled conditions.

Selective Mono-Boc Protection

Achieving selective mono-protection of a symmetric diamine can be challenging due to the competing formation of the di-protected product. [13]Several strategies have been developed to address this:

-

Monoprotonation: One of the most effective methods involves the monoprotonation of the diamine with one equivalent of an acid, such as HCl. [16][17][18][19]The resulting ammonium salt is unreactive towards Boc₂O, allowing for the selective protection of the remaining free amine. [18][19]Anhydrous HCl can be generated in situ from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂). [16][20]* Flow Chemistry: Continuous flow reactors offer precise control over stoichiometry and reaction time, enabling the optimization of mono-Boc protection with improved yields compared to batch processes. [13][21] Experimental Protocol: One-Pot Mono-Boc Protection of a Diamine via Monoprotonation

This protocol is a general method adapted from procedures utilizing in situ HCl generation. [16][20]

-

Diamine Preparation: If starting from a salt (e.g., tartrate), treat with a strong base (e.g., 4N NaOH) to obtain the free diamine. [20]2. Monoprotonation: Dissolve the diamine in anhydrous methanol and cool to 0 °C. Add one equivalent of chlorotrimethylsilane (Me₃SiCl) dropwise to generate one equivalent of HCl in situ. [16][20]3. Boc Protection: Allow the mixture to warm to room temperature, then add one equivalent of di-tert-butyl dicarbonate (Boc₂O) in methanol. [16][20]4. Workup: Stir the reaction at room temperature for 1-2 hours. Dilute with water, wash with a nonpolar solvent like diethyl ether to remove any unreacted diamine, and then adjust the pH to >12 with NaOH. [16][20]5. Extraction: Extract the mono-Boc-protected diamine with an organic solvent such as dichloromethane. [16][20]

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. [1][3] Table: Common Reagents and Conditions for Boc Deprotection

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Neat or in CH₂Cl₂ (DCM), room temperature. [1][2] | Very common and efficient. The resulting amine is obtained as the trifluoroacetate salt. [2] |

| Hydrochloric Acid (HCl) | In an organic solvent like dioxane, methanol, or ethyl acetate. [1][6] | Yields the hydrochloride salt of the amine. |

| Zinc Bromide (ZnBr₂) | In an inert solvent. [6] | A milder Lewis acid alternative. |

| Thermal Deprotection | High temperatures (e.g., 150-240 °C) in a suitable solvent, often in a continuous flow setup. [22] | Can offer selectivity between different types of N-Boc groups (e.g., aryl vs. alkyl) by controlling the temperature. [22] |

The choice of deprotection conditions depends on the sensitivity of other functional groups present in the molecule. The use of scavengers like anisole or thioanisole can be beneficial to trap the tert-butyl cation generated during deprotection, preventing potential side reactions. [3]

Conclusion